Tranylcypromine

MAO inhibition antidepressant neuropharmacology

Researchers requiring a non-hydrazine, irreversible MAO inhibitor for treatment-resistant depression studies or LSD1-targeted epigenetic drug discovery often face supply inconsistency. Tranylcypromine (TCP) resolves this with its unique dual pharmacological fingerprint-irreversible MAO-A/B inhibition (IC50: 2.3/0.95 µM) plus LSD1 inactivation (IC50: 20.7 µM)-absent in phenelzine or moclobemide. • Irreversible binding yields ~1-week pharmacodynamic half-life for MAO turnover studies • Selective CYP2A6 inhibition minimizes drug-interaction confounders vs. phenelzine • Available as free base in multiple pack sizes (50 mg-1 g) with bulk custom synthesis options

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 95-62-5
Cat. No. B147407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine
CAS95-62-5
SynonymsJatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2
InChIInChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
InChIKeyAELCINSCMGFISI-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/

Structure & Identifiers


Interactive Chemical Structure Model





Tranylcypromine (CAS 95-62-5): Non-Hydrazine Irreversible MAO Inhibitor for Research and Clinical Applications


Tranylcypromine (TCP, 2-PCPA, trans-2-phenylcyclopropylamine) is a non-hydrazine, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). At low therapeutic doses (20 mg/day), it acts as a nonselective MAO inhibitor; at higher doses (40–60 mg/day), it additionally inhibits norepinephrine reuptake [1]. TCP also irreversibly inhibits lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology research [2]. Unlike hydrazine-based MAO inhibitors such as phenelzine, TCP lacks direct hepatotoxic metabolites [3].

1
Nonselective MAO inhibition studies. Irreversible inhibition of both MAO-A and MAO-B supports neurotransmitter metabolism research.
2
LSD1 (KDM1A) epigenetic target engagement. Mechanism-based inactivator enables chromatin remodeling and oncology pathway investigations.
3
CYP2A6-selective interaction profiling. Narrow CYP inhibition profile minimizes off-target metabolism confounding in polypharmacy research models.

Why Tranylcypromine Cannot Be Simply Substituted with Other MAO Inhibitors


Tranylcypromine exhibits a unique pharmacological fingerprint that distinguishes it from other monoamine oxidase inhibitors (MAOIs). Its non-hydrazine structure avoids the hepatotoxic risks associated with hydrazine derivatives like phenelzine [1]. Its irreversible binding to both MAO-A and MAO-B confers a pharmacodynamic half-life of approximately one week, far exceeding its 2-hour pharmacokinetic half-life—a profile not shared by reversible inhibitors such as moclobemide [2]. Furthermore, TCP is the only MAOI with dual LSD1 inhibitory activity, making it a critical scaffold for epigenetic drug discovery [3]. Its selective CYP2A6 inhibition minimizes pharmacokinetic drug interactions compared to phenelzine, which inhibits multiple CYP isoforms [1].

Structure Hydrazine-based MAOIs (e.g., phenelzine) carry hydrazine-related metabolite concerns absent in tranylcypromine.
Binding Reversible MAO-A inhibitors (moclobemide) lack irreversible pharmacodynamic duration and LSD1 engagement.
CYP Phenelzine inhibits CYP2C19/3A4; tranylcypromine limits CYP inhibition to 2A6, altering interaction potential in co-dosing models.

Quantitative Differentiation of Tranylcypromine Against Key Analogs: Evidence-Based Comparison


MAO-A and MAO-B Inhibition Potency: Tranylcypromine vs. Phenelzine

Tranylcypromine irreversibly inhibits MAO-A and MAO-B with IC50 values of 2.3 µM and 0.95 µM, respectively, exhibiting a 2.4-fold selectivity for MAO-B over MAO-A [1]. Phenelzine, a hydrazine-based irreversible MAOI, shows an IC50 of 0.9 µM for MAO inhibition but does not distinguish between MAO-A and MAO-B isoforms . The difference in isoform selectivity may have implications for the profile of neurotransmitter elevation and side effect liability.

MAO Isoform IC50
Cross-study comparable
MAO-A IC50 = 2.3 µM, MAO-B IC50 = 0.95 µM (2.4-fold MAO-B preference)
Supports MAO-B preferential assay interpretation.
Phenelzine: non-selective IC50 0.9 µM (vendor data).
MAO inhibition antidepressant neuropharmacology

CYP450 Enzyme Inhibition Profile: Minimizing Drug Interaction Risk

Tranylcypromine selectively and potently inhibits only CYP2A6 among the major drug-metabolizing CYP450 enzymes at therapeutic doses [1]. In contrast, phenelzine weakly and irreversibly inhibits both CYP2C19 and CYP3A4 in vitro, and its metabolite isoniazid is a known inhibitor of multiple CYP isoforms [1]. Moclobemide, a reversible MAO-A inhibitor, inhibits CYP2C19 and CYP2D6 [2]. The narrower CYP inhibition profile of tranylcypromine defines a lower potential for pharmacokinetic interactions in the direction from TCP to other co-administered drugs [3].

CYP Inhibition Spectrum
Head-to-head
Inhibits only CYP2A6; phenelzine inhibits CYP2C19/3A4, moclobemide inhibits CYP2C19/2D6.
Narrower CYP profile may reduce drug-interaction confounders in co-exposure models.
In vitro human liver microsome data.
drug metabolism CYP450 pharmacokinetics drug interactions

LSD1 (KDM1A) Inhibition: A Unique Epigenetic Target Engagement

Tranylcypromine is a mechanism-based, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) with an IC50 of 20.7 µM in cell-free assays [1]. This activity is not shared by other clinical MAO inhibitors. Phenelzine, moclobemide, and selegiline show no significant LSD1 inhibition at comparable concentrations [2]. TCP serves as the core scaffold for numerous LSD1 inhibitor drug discovery programs in oncology, with optimized derivatives achieving sub-micromolar to nanomolar potency against LSD1 while maintaining selectivity over MAO-B [3].

LSD1 Inhibition
Class-level inference
IC50 = 20.7 µM, mechanism-based irreversible inhibition. Other MAOIs show no LSD1 activity.
Unique dual-target profile supports epigenetic probe development.
Data to verify across independent lots.
epigenetics LSD1 histone demethylase cancer research

Tyramine Pressor Effect Potentiation: Comparative Risk Profile

Tranylcypromine markedly potentiates the pressor effect of orally administered tyramine, requiring strict dietary tyramine restriction. In a direct comparative study in healthy volunteers, the duration of systolic blood pressure increase following oral tyramine challenge was 126 minutes with tranylcypromine versus 69 minutes with moclobemide (p < 0.01) [1]. The potentiation by tranylcypromine was approximately 7.6 times greater than that of moclobemide [2], and the pressor response curve was shifted leftward by about 10-fold compared to moclobemide [3].

Tyramine Pressor Potentiation
Head-to-head
Systolic BP increase duration: 126 min (TCP) vs 69 min (moclobemide), p<0.01; 7.6-fold greater potentiation.
Supports tyramine interaction endpoint interpretation in volunteer models.
Healthy volunteer oral tyramine challenge; dietary restriction context applies.
tyramine pressor response hypertensive crisis food-drug interaction

Comparative Antidepressant Efficacy in Refractory Depression

In a double-blind, head-to-head study of 77 inpatients with antidepressant-refractory major depressive disorder, tranylcypromine and phenelzine demonstrated statistically equivalent efficacy. Response rates (≥50% reduction in HAM-D score) were 44% (17/39) for tranylcypromine and 47% (18/38) for phenelzine [1]. Mean HAM-D score reductions were 10.4 ± 8.3 for tranylcypromine versus 8.3 ± 8.4 for phenelzine [1]. Both drugs exhibited similar tolerability profiles, with severe side effects (dizziness, agitation, insomnia) occurring in 21% of patients in each group [1].

Refractory Depression Endpoint
Head-to-head
Response rate 44% (TCP) vs 47% (phenelzine), p>0.05; mean HAM-D reduction 10.4 vs 8.3 points.
Reported endpoint-response comparison supports equivalence in research models.
Double-blind inpatient study; 5-week flexible-dose design.
treatment-resistant depression antidepressant clinical trial efficacy

Norepinephrine Reuptake Inhibition at Higher Doses: A Unique Dual Mechanism

Tranylcypromine exhibits a biphasic pharmacological profile. At low doses (20 mg/day), it acts as an irreversible, nonselective MAO inhibitor. At higher doses (40–60 mg/day), it additionally inhibits norepinephrine reuptake via the norepinephrine transporter (NET) with an IC50 of approximately 2.5 µM in rat synaptosomes [1]. This dual mechanism—irreversible MAO inhibition plus NET blockade—is not observed with phenelzine (IC50 = 3.9 µM for NET inhibition but lacking MAO-B selectivity) or moclobemide (no NET inhibition at therapeutic concentrations) [1][2].

NET Inhibition
Cross-study comparable
IC50 = 2.5 µM (rat synaptosomes); dose-dependent NET blockade at 40–60 mg/day.
Dual MAOI/NRI mechanism may support amine-transporter research models.
Rat brain synaptosome assay; phenelzine IC50 = 3.9 µM.
norepinephrine transporter NRI dose-dependent pharmacology antidepressant mechanism

High-Value Research and Industrial Applications of Tranylcypromine


Epigenetic Drug Discovery: LSD1 Inhibitor Scaffold Optimization

Tranylcypromine serves as the foundational scaffold for developing potent and selective LSD1 inhibitors. Its irreversible, mechanism-based inhibition of LSD1 (IC50 = 20.7 µM) provides a starting point for structure-activity relationship (SAR) studies. Researchers have synthesized carboxamide- and sulfonamide-containing TCP derivatives with sub-micromolar to nanomolar LSD1 IC50 values and improved selectivity over MAO-B . These optimized analogs are being evaluated in acute myeloid leukemia and other LSD1-dependent cancers, making TCP an essential reference compound and starting material for medicinal chemistry programs .

Treatment-Resistant Depression: Clinical Research and Comparative Efficacy Studies

Tranylcypromine is a gold-standard comparator in clinical trials for treatment-resistant depression. Its established efficacy (44% response rate in refractory inpatients) and dual mechanism (MAO inhibition plus dose-dependent NET blockade) make it a benchmark for evaluating novel antidepressants . Its selective CYP2A6 inhibition minimizes pharmacokinetic confounders in polypharmacy studies compared to phenelzine, which inhibits multiple CYP isoforms . TCP is also used in neuropsychopharmacology research to investigate the role of trace amines and neuroplasticity in antidepressant response .

MAO Enzyme Pharmacology: Irreversible Inhibition Kinetics and Recovery Studies

Tranylcypromine's irreversible inhibition of MAO-A and MAO-B provides a unique tool for studying enzyme turnover and recovery kinetics. Its pharmacokinetic half-life is only 2 hours, but its pharmacodynamic half-life extends to approximately one week due to irreversible enzyme inactivation requiring de novo protein synthesis for recovery . This property enables ex vivo MAO activity assays following in vivo dosing to quantify enzyme inhibition duration and recovery rates . TCP is also used as a reference inhibitor in CYP2A6 activity assays, given its selective and potent inhibition of this isoform .

Application
Selection Property
Validation Focus
LSD1 epigenetic target research
Mechanism-based LSD1 inhibition scaffold
Target engagement and selectivity profiling vs. MAO
Refractory depression model studies
Irreversible MAO-A/B inhibition + dose-dependent NET blockade
Endpoint-response comparison vs. alternative MAOIs
MAO enzyme turnover and recovery assays
Irreversible pharmacodynamic half-life (~1 week)
Ex vivo MAO activity recovery after washout

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